molecular formula C18H16F3N3O2 B2480057 N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 478048-08-7

N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

Cat. No. B2480057
M. Wt: 363.34
InChI Key: TTWWWDDUSOQNQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide involves multiple steps, including acetylation, condensation, and substitution reactions. For instance, p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) are synthesized from benzyl N-acetylcarbamate potassium salt (BENAC-K) through refined methods providing stable and easy-to-handle powders that react with various alkyl halides and sulfonates to yield substituted products (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds shows significant insights into the arrangement and bonding patterns. For instance, N-(benzo[d]thiazol-2-yl) acetamide crystals exhibit distinct hydrogen bond-associated assemblies, indicating the impact of substituents on the molecular assembly (Balijapalli et al., 2017).

Chemical Reactions and Properties

Compounds similar to N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide undergo various chemical reactions, such as carbodiimide condensation, to form novel derivatives. These reactions are catalyzed by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, showcasing the reactivity of the acetamide group (Yu et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as NHC-silver complexes derived from p-methoxybenzyl-substituted and benzyl-substituted precursors, demonstrate the influence of molecular structure on properties like solubility and stability. These complexes exhibit high antibacterial activity, hinting at the significant role of molecular design in determining physical properties (Patil et al., 2010).

Scientific Research Applications

Antibacterial and Cytotoxic Studies

  • N-Heterocyclic carbene-silver complexes, including those with 4-methoxybenzyl substituents, have shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria. These complexes also exhibited cytotoxic effects on Caki-1 cell lines, demonstrating their potential in cancer research (Patil et al., 2010).

Antitumor Activity

  • Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, a class related to the compound , were evaluated for their antitumor activity. Two specific compounds showed significant anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

MRSA Inhibitors

  • N-substituted benzimidazole derivatives have been synthesized and analyzed for their effectiveness against Methicillin Resistant Staphylococcus aureus (MRSA). One derivative in particular showed potent antibacterial activity, underscoring the relevance of these compounds in combating antibiotic-resistant bacteria (Chaudhari et al., 2020).

Tuberculostatic Activity

  • A study modifying 2-(trifluoromethyl)-1H-benzimidazole reported moderate tuberculostatic activity in one of its derivatives, indicating potential applications in tuberculosis treatment research (Shchegol'kov et al., 2013).

Antiviral Activity Against HCV

  • Derivatives of 2-thiobenzimidazole, which have structural similarities to N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, showed in vitro activity against hepatitis C virus (HCV), highlighting their potential in antiviral research (Youssif et al., 2016).

Antioxidant Properties

  • Studies involving capsaicin analogues structurally related to the compound have been conducted to evaluate their antioxidant properties. These studies are significant for understanding the antioxidative potential of such compounds (Yancheva et al., 2020).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c1-26-13-8-6-12(7-9-13)10-22-16(25)11-24-15-5-3-2-4-14(15)23-17(24)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWWWDDUSOQNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

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